molecular formula C11H17N3O2S B417765 4-Amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester CAS No. 116218-70-3

4-Amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester

Cat. No.: B417765
CAS No.: 116218-70-3
M. Wt: 255.34g/mol
InChI Key: ZGIWBBOWHHBPTF-UHFFFAOYSA-N
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Description

4-Amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester is a pyrimidine derivative featuring a butylthio (-S-C₄H₉) substituent at the 2-position, an amino (-NH₂) group at the 4-position, and an ethyl ester (-COOEt) at the 5-position. Pyrimidine derivatives are widely explored in medicinal chemistry due to their roles as kinase inhibitors, antimicrobial agents, and intermediates in drug synthesis .

Properties

IUPAC Name

ethyl 4-amino-2-butylsulfanylpyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-3-5-6-17-11-13-7-8(9(12)14-11)10(15)16-4-2/h7H,3-6H2,1-2H3,(H2,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGIWBBOWHHBPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC=C(C(=N1)N)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00389746
Record name ST075968
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116218-70-3
Record name ST075968
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00389746
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is characterized by the presence of an amino group, a butylthio substituent, and an ethyl ester group, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

  • Chemical Formula : C₉H₁₃N₃O₂S
  • Molecular Weight : 213.29 g/mol

This compound features a pyrimidine ring with functional groups that enhance its reactivity and biological interactions.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including those involved in cell signaling pathways. For instance, it may act as an inhibitor of certain kinases by competing with ATP for binding sites, thereby disrupting phosphorylation processes critical for cellular function.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in cells.

Antitumor Activity

Recent research has highlighted the potential antitumor effects of this compound. In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example:

  • MCF-7 Cells : Treatment with the compound resulted in a significant reduction in cell viability (approximately 26.86%) and increased early and late apoptotic cell populations compared to untreated controls .
  • IC50 Values : The compound exhibited an IC50 value ranging from 23.2 to 49.9 μM across different tumor models, indicating moderate to high potency against cancer cells .

Anti-inflammatory Properties

In addition to its antitumor activity, this compound has been investigated for anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines and reduce edema in animal models, suggesting potential applications in treating inflammatory diseases .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate antitumor effectsInduced apoptosis in MCF-7 cells with IC50 = 23.2 μM
Study 2Investigate anti-inflammatory propertiesReduced edema in animal models; inhibited cytokine production
Study 3Assess antioxidant activityExhibited significant antioxidant effects in vitro

Scientific Research Applications

Pharmaceutical Development

4-Amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester serves as a crucial intermediate in the synthesis of various pharmaceuticals. It has been identified for its potential as an inhibitor of important kinases involved in cancer pathways.

Case Study: Kinase Inhibition

Research has demonstrated that derivatives of this compound can inhibit checkpoint kinases (Chk), phosphoinositide-dependent kinases (Pdk), and protein kinase B (Akt), which are critical in regulating the cell cycle and cell proliferation. These findings suggest its utility in developing targeted cancer therapies .

Agricultural Chemistry

In agricultural applications, this compound is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides.

Case Study: Fungicidal Properties

Studies have shown that pyrimidine derivatives exhibit fungicidal activity against phytopathogenic fungi. The compound's structural features allow it to disrupt fungal cell processes, making it a candidate for developing new fungicides .

Biochemical Research

The compound is employed in studies related to enzyme inhibition and metabolic pathways, contributing to a deeper understanding of various biochemical processes.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionPotential inhibitor of acetylcholinesterase (AChE)
AntimicrobialEffective against common pathogens like Escherichia coli and Staphylococcus aureus
CytotoxicitySelective toxicity towards human cancer cell lines

Material Science

The compound is also explored for its potential in creating novel materials, particularly in polymer development. Its unique properties may lead to advancements in material performance.

Diagnostic Applications

Research is ongoing into the use of this compound in diagnostic assays, particularly for detecting specific biomarkers associated with diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key substituents : The thioether group (-S-R) and ester moiety (-COOEt) dominate the molecule's properties. Variations in the alkyl chain length (methyl, ethyl, butyl) or aromatic substituents (phenacyl, triazinyl) significantly alter lipophilicity, solubility, and reactivity.

Table 1: Comparative Physicochemical Data
Compound Name (CAS) Substituent (R) LogP Melting Point (°C) Boiling Point (°C) Molecular Weight
4-Amino-2-(methylthio)-5-pyrimidinecarboxylic acid ethyl ester (776-53-4) Methyl (-CH₃) ~1.5* Not reported ~300 (predicted) 213.26
4-Amino-2-(ethylthio)-5-pyrimidinecarboxylic acid ethyl ester (778-97-2) Ethyl (-C₂H₅) 1.92870 104–106 379.2 227.28
4-Amino-2-(phenacylthio)-5-pyrimidinecarboxylic acid ethyl ester (326923-58-4) Phenacyl (-CO-C₆H₅) Not reported Not reported Not reported 343.39
4-Amino-2-[(triazinyl)methylthio]-5-pyrimidinecarboxylic acid ethyl ester (700862-36-8) Triazinylmethyl ~2.5* Not reported >400 (predicted) 398.29
4-Amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester Butyl (-C₄H₉) ~2.8* ~90–100* ~400* 255.34*

*Predicted based on alkyl chain elongation trends.

  • Lipophilicity (LogP) : The butylthio analog is expected to have higher LogP than methylthio (LogP ~1.5) and ethylthio (LogP 1.93) derivatives due to increased hydrophobicity from the longer alkyl chain .
  • Melting Point : The ethylthio analog melts at 104–106°C , while the butylthio variant may exhibit a lower melting point (~90–100°C) due to reduced crystallinity from steric bulk.
  • Solubility : Shorter chains (methyl, ethyl) enhance aqueous solubility compared to butylthio or aromatic substituents (phenacyl, triazinyl) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-Amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 2-mercapto-4-amino-5-carbethoxy-pyrimidine with alkyl halides (e.g., butyl bromide) under basic conditions (e.g., K₂CO₃) in aprotic solvents like DMF or THF. Optimization involves adjusting temperature (60–100°C), reaction time (12–24 hours), and stoichiometric ratios (1:1.2 pyrimidine:alkyl halide) to maximize yield and purity . Melting point analysis and TLC are critical for monitoring progress .

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., butylthio at C2, ethyl ester at C5).
  • Chromatography : HPLC or GC-MS to assess purity (>95% typically required for biological studies).
  • Elemental Analysis : To verify molecular formula (C₁₁H₁₈N₃O₂S).
  • Melting Point : Compare with literature values (e.g., similar pyrimidine derivatives melt between 120–150°C) .

Advanced Research Questions

Q. How can reaction conditions be systematically optimized to improve yield and reduce side-products in the synthesis of this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables:

  • Temperature : Higher temperatures (e.g., 80°C) may accelerate substitution but risk decomposition.
  • Catalysts : Tetrabutyl ammonium bromide (TBAB) enhances nucleophilicity of sulfur in thiol intermediates .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMSO) improve solubility of intermediates. Validate via kinetic studies and LC-MS tracking of side-products like disulfides or unreacted starting materials .

Q. What strategies are used to resolve contradictions in reported biological activity data for pyrimidine derivatives?

  • Methodological Answer : Discrepancies (e.g., anticancer vs. cardiotoxic effects) require:

  • Structure-Activity Relationship (SAR) Studies : Compare analogs (e.g., ethyl vs. methyl esters) to isolate functional group contributions.
  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 for cancer) and control for metabolic stability (e.g., CYP450 interactions).
  • Data Meta-Analysis : Cross-reference with databases like PubChem or Reaxys to contextualize outliers .

Q. How can enzyme inhibition studies be designed to evaluate the interaction of this compound with metabolic pathways?

  • Methodological Answer :

  • Target Selection : Focus on enzymes like dihydrofolate reductase (DHFR) or kinases, based on pyrimidine’s role in nucleotide synthesis.
  • Assays : Use fluorescence-based inhibition assays (IC₅₀ determination) and isothermal titration calorimetry (ITC) for binding affinity.
  • Mutagenesis Studies : Identify active-site residues (e.g., cysteine in thiol-dependent enzymes) critical for interaction with the butylthio group .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid dermal/ocular exposure.
  • Ventilation : Use fume hoods during synthesis due to potential release of volatile byproducts (e.g., ethyl bromide).
  • Waste Disposal : Neutralize acidic/basic residues before disposal per EPA guidelines. Refer to SDS for specific storage recommendations (e.g., 2–8°C for long-term stability) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester
Reactant of Route 2
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4-Amino-2-(butylthio)-5-pyrimidinecarboxylic acid ethyl ester

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